molecular formula C15H11NO4S B14898782 1-Tosylindoline-2,3-dione

1-Tosylindoline-2,3-dione

Cat. No.: B14898782
M. Wt: 301.3 g/mol
InChI Key: UVLLCAOKAHVEJZ-UHFFFAOYSA-N
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Description

1-Tosylindoline-2,3-dione is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a tosyl group attached to the indoline ring, which significantly influences its chemical properties and reactivity

Preparation Methods

The synthesis of 1-Tosylindoline-2,3-dione typically involves the reaction of indoline derivatives with tosyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and product quality. These methods often employ similar reagents and conditions but are optimized for large-scale production.

Chemical Reactions Analysis

1-Tosylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce indoline derivatives .

Scientific Research Applications

1-Tosylindoline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tosylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity to these targets, facilitating its biological activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

1-Tosylindoline-2,3-dione can be compared with other isoindoline derivatives, such as isoindoline-1,3-dione and phthalimides. While all these compounds share a similar core structure, the presence of the tosyl group in this compound imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic and medicinal applications .

Similar compounds include:

  • Isoindoline-1,3-dione
  • Phthalimides
  • N-substituted isoindoline derivatives

These compounds differ in their functional groups and substitution patterns, which influence their chemical behavior and applications.

Properties

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylindole-2,3-dione

InChI

InChI=1S/C15H11NO4S/c1-10-6-8-11(9-7-10)21(19,20)16-13-5-3-2-4-12(13)14(17)15(16)18/h2-9H,1H3

InChI Key

UVLLCAOKAHVEJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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